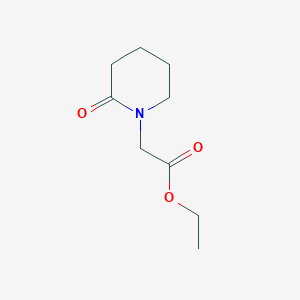

1-(Ethoxycarbonylmethyl)-2-piperidone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, piperidine-3-carboxylic acid (nipecotic acid) was stirred with ethyl chloroacetate in equimolar quantities using triethylamine and THF respectively at room temperature to yield 1-ethoxycarbonylmethyl-piperidine-3-carboxylic acid .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Ethoxycarbonylmethyl)-2-piperidone are not detailed, general principles of qualitative analysis can be applied. These include performing “spot tests” for precipitation reactions, writing and balancing the precipitation reaction equations, and applying the solubility rules to identify unknown ions using “spot test” reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Applications De Recherche Scientifique

Synthetic Chemistry and Molecular Structure

- 1,2,5-Trimethyl-4-ethoxycarbonylmethyl-4-hydroxypiperidine, related to 1-(Ethoxycarbonylmethyl)-2-piperidone, is synthesized through the Reformatsky reaction, demonstrating the compound's utility in synthetic chemistry (Prostakov & Plesnakov, 1968).

- A study highlights the synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton, indicating the compound's relevance in creating constrained amino acid analogues (Etayo et al., 2008).

- The molecular structure of related piperidone derivatives has been analyzed, providing insights into their conformational behavior, crucial for understanding their chemical properties (Arias-Pérez et al., 1995).

Synthesis and Reactivity

- Piperidone derivatives have been synthesized and evaluated for their antioxidant activity, underscoring their potential in developing new antioxidants (Karthik et al., 2011).

- The compound's utility in the synthesis of rac-Tetrahydrorotundine and other heterocyclic compounds is shown, indicating its importance in the creation of complex organic molecules (Kametani & Nomura, 1961).

- Rhodium-catalyzed asymmetric 1,4-addition reactions using organozinc reagents for synthesizing 2-aryl-4-piperidones show the compound's significance in asymmetric synthesis (Shintani et al., 2004).

Biological Activities and Applications

- A series of 2,6-diaryl-3-methyl-4-piperidone derivatives was synthesized and screened for various biological activities, highlighting the compound's relevance in medicinal chemistry and pharmacology (Rameshkumar et al., 2003).

- Studies on the synthesis and antibacterial, as well as analgesic activities of piperidone derivatives, indicate their potential in developing new therapeutic agents (Yu et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(2-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAWENPCRRJBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444314 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22875-63-4 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.